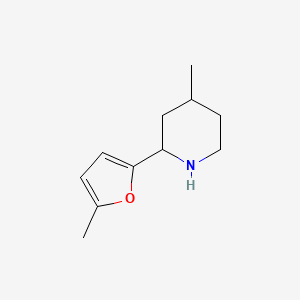

4-Methyl-2-(5-methylfuran-2-yl)piperidine

描述

属性

IUPAC Name |

4-methyl-2-(5-methylfuran-2-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8-5-6-12-10(7-8)11-4-3-9(2)13-11/h3-4,8,10,12H,5-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSCIJPMQUFXFGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC(C1)C2=CC=C(O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Bromination and Lithiation-Coupling Strategy

A relevant synthetic approach for piperidine derivatives substituted at the 2- and 4-positions involves:

Step 1: Bromination of a methyl-substituted heterocycle

For example, bromination of 2-methylpyrimidine in acetic acid with bromine under reflux yields 5-bromo-2-methylpyrimidine, a key intermediate for further coupling.Step 2: Lithiation and nucleophilic addition

Treatment of the bromo intermediate with n-butyllithium at low temperature (-78 °C) generates a lithium intermediate, which can be reacted with a ketone derivative of piperidine (e.g., N-benzyl piperidine ketone) to form a piperidin-4-ol intermediate.Step 3: Elimination and cyclization

Acidic reflux (e.g., with concentrated HCl in ethanol) converts the piperidin-4-ol to a tetrahydropyridine intermediate by elimination.Step 4: Catalytic hydrogenation

Final reduction using Pd/C under hydrogen atmosphere converts the tetrahydropyridine to the fully saturated piperidine derivative.

This sequence is adaptable for introducing various substituents on the piperidine ring and could be modified to incorporate the 5-methylfuran moiety via appropriate coupling partners.

Gold(I)-Catalyzed Cyclization of Furan-ynes

A more recent method involving furan derivatives includes gold(I)-catalyzed reactions of furan-ynes with N-oxides, leading to functionalized heterocycles:

Furan-ynes bearing methyl substitution on the furan ring can be reacted with pyridine N-oxides in the presence of gold(I) catalysts to form dihydropyridinone intermediates.

Subsequent acid treatment and purification yield aryl or heteroaryl-substituted piperidine derivatives, suggesting a route to install the 5-methylfuran substituent on a nitrogen-containing ring system.

This method highlights the tolerance of electron-donating groups (such as methyl on furan) and the potential for selective functionalization under mild conditions.

Comparative Data Table of Preparation Methods

Detailed Research Findings

The bromination-lithiation-coupling-hydrogenation sequence is a classical and robust approach to synthesize substituted piperidines with good overall yields and high regioselectivity. This method allows for the incorporation of complex substituents such as methylated heterocycles.

The gold(I)-catalyzed reaction provides a novel and mild alternative to construct heterocyclic frameworks bearing furan substituents, with excellent functional group tolerance and relatively high yields. This approach is particularly useful for assembling the 5-methylfuran moiety onto nitrogen-containing rings.

The choice of method depends on the availability of starting materials, desired substitution pattern, and scalability requirements. The bromination-lithiation approach is well-established for scale-up, whereas the gold-catalyzed method offers more flexibility for structural diversity.

化学反应分析

Types of Reactions: 4-Methyl-2-(5-methylfuran-2-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the furan and piperidine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are frequently used.

Major Products:

Oxidation: Formation of furanones and other oxygenated derivatives.

Reduction: Formation of various substituted piperidines.

Substitution: Formation of halogenated, alkylated, and other substituted derivatives.

科学研究应用

Anticancer Properties:

Research indicates that 4-Methyl-2-(5-methylfuran-2-yl)piperidine demonstrates notable in vitro anticancer activity. Specifically, it has shown effectiveness against A549 lung cancer cells, with an IC50 value of approximately 40.89 μg/mL. This suggests a promising role in the development of anticancer therapies, particularly for lung cancer treatments .

Antioxidant Activity:

In addition to its anticancer properties, the compound exhibits moderate antioxidant activity. This characteristic implies potential therapeutic applications in managing oxidative stress-related conditions, which are linked to various diseases, including cancer and neurodegenerative disorders .

Molecular Interactions and Drug Development

Molecular Docking Studies:

Molecular docking analyses have been conducted to evaluate how this compound interacts with proteins involved in cancer pathways. These studies suggest that the compound can effectively bind to specific targets, indicating its potential as a lead compound in drug discovery .

Pharmacokinetic Properties:

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Studies assessing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles are essential in determining its viability as a drug candidate .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Uniqueness |

|---|---|---|

| 6-Methyl-6-(5-methylfuran-2-yl)heptan-2-one | Contains a furan ring but lacks piperidine | Simpler structure without nitrogen heterocycles |

| 2-Methylfuran | A simpler compound with only the furan ring | Lacks additional functional groups |

| 4-Methylpiperidine | Contains the piperidine ring but lacks furan | Focuses solely on nitrogen heterocycle |

The combination of both piperidine and furan rings in this compound confers distinct chemical and biological properties not found in simpler analogs .

作用机制

The mechanism of action of 4-Methyl-2-(5-methylfuran-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Comparison with Similar Compounds

Substituents on the Piperidine Nitrogen

The nature of substituents on the piperidine nitrogen significantly impacts biological activity. For instance:

- KAB-18 (N-phenylpropyl-piperidine derivative) exhibits moderate nAChR activity (IC₅₀ = 10.2 μM) but shows ≥90% non-nAChR-related effects .

- COB-3 , which replaces the phenylpropyl group with a small alkyl substituent, demonstrates a 14-fold increase in nAChR potency (IC₅₀ ≈ 0.7 μM) and eliminates off-target effects .

- PPB-6 and PPB-9 (N-iPr and N-Et piperidine derivatives) combine small alkyl groups with bulky benzoyl esters, enhancing selectivity for nAChRs .

Piperidine Ring Modifications

Replacing the piperidine ring with other heterocycles alters activity:

- APB-12 (pyrrolidine analog of IB-2) shows improved potency, highlighting the importance of ring size and substituent positioning .

- Compounds 4–5 (morpholine derivatives) exhibit markedly reduced acetylcholinesterase (AChE) inhibition compared to piperidine-based analogs, underscoring piperidine’s critical role in enzyme interaction .

The rigid piperidine core in 4-Methyl-2-(5-methylfuran-2-yl)piperidine may enhance conformational stability compared to morpholine or pyrrolidine derivatives.

Aromatic vs. Heterocyclic Substituents

The 5-methylfuran-2-yl group in the target compound introduces a heterocyclic motif distinct from typical aromatic substituents:

- COB-1/2/3 (biphenyl ester derivatives) achieve high nAChR potency through π-π stacking interactions .

- ABP-6/APB-7/9/10 (heterocyclic chromone/coumarin esters) retain activity while reducing off-target effects, suggesting heterocycles balance potency and selectivity .

The electron-rich furan ring in this compound may engage in hydrogen bonding or dipole interactions, akin to coumarin-based analogs.

Steric Effects and Binding Affinity

- Compounds 25–26 (bulky N-benzyl piperidines) show poor AChE inhibition due to steric hindrance, whereas smaller substituents (e.g., methyl) improve binding .

- Benzohomoadamantane-piperidine hybrids (e.g., 15 and 21 ) exhibit similar binding affinities (−68.0 to −69.4 kcal/mol) despite structural variations, emphasizing the adaptability of piperidine-containing scaffolds .

The methyl and furan groups in this compound likely occupy a middle ground in steric bulk, optimizing both binding and metabolic stability.

Comparative Data Table

生物活性

4-Methyl-2-(5-methylfuran-2-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a piperidine ring with a 5-methylfuran moiety, making it a candidate for various pharmacological applications. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its interaction with biological targets.

Structural Characteristics

The structure of this compound consists of:

- Piperidine Ring : A six-membered ring containing five carbon atoms and one nitrogen atom.

- 5-Methylfuran Moiety : A five-membered aromatic ring containing one oxygen atom.

This combination of heterocyclic and aromatic functionalities is significant for its biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties . Specifically, it has been tested against A549 lung cancer cells, yielding an IC50 value of approximately 40.89 μg/mL , indicating moderate efficacy in inhibiting cancer cell growth.

Molecular docking studies suggest that this compound interacts effectively with proteins involved in cancer pathways, potentially leading to its anticancer effects. The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, have also been evaluated to assess its viability as a therapeutic agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown moderate antimicrobial activity . Research indicates that it can inhibit the growth of various microorganisms, including:

- Escherichia coli

- Staphylococcus aureus

- Klebsiella pneumoniae

- Candida albicans

These findings highlight the compound's potential as a broad-spectrum antimicrobial agent .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

Case Study: Interaction with Biological Targets

A detailed molecular docking analysis revealed that this compound binds to specific targets involved in oncogenic signaling pathways. These interactions are crucial for understanding how the compound may exert its anticancer effects.

常见问题

Q. What are the optimal synthetic routes for 4-methyl-2-(5-methylfuran-2-yl)piperidine, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves multi-step reactions with intermediates such as substituted piperidines and furan derivatives. For example, nucleophilic substitution or tandem Michael addition-elimination reactions (as seen in structurally similar compounds) can introduce the furan moiety to the piperidine core . Key steps include:

- Solvent selection : Dichloromethane or chloroform/methanol mixtures are effective for solubility and reaction efficiency .

- Purification : Column chromatography or recrystallization ensures >95% purity, as validated by HPLC (retention time and peak area analysis) .

- Yield optimization : Adjust stoichiometric ratios (e.g., 1.2 equivalents of 5-methylfuran-2-carboxylic acid) and monitor reaction progress via TLC or LC-MS.

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regioselectivity of the furan-piperidine linkage. For example, characteristic shifts for the furan C-H protons appear at δ 6.2–7.0 ppm, while piperidine protons resonate at δ 1.5–3.5 ppm .

- Elemental Analysis : Validate molecular formula (e.g., CHNO) with <0.4% deviation between calculated and observed C/H/N percentages .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 206.1542) .

Q. How can researchers assess the purity of this compound for biological assays?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm). A single peak with >98% area indicates high purity. Adjust mobile phase (e.g., acetonitrile/water gradient) to resolve closely eluting impurities .

- Melting Point : Sharp melting range (e.g., 118–120°C) confirms crystallinity and absence of solvates .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization .

- Molecular Docking : Screen derivatives against target proteins (e.g., serotonin receptors) to prioritize synthesis. For example, docking studies on piperidine analogs revealed critical hydrogen-bond interactions with active-site residues .

- Reaction Path Search : Employ algorithms (e.g., GRRM) to identify low-energy pathways for regioselective modifications .

Q. What strategies resolve contradictions in experimental vs. computational data for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR chemical shifts with DFT-predicted values (using software like Gaussian). Discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .

- Dynamic NMR : Probe rotational barriers of the furan-piperidine bond if split signals are observed at variable temperatures .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry (e.g., R/S configurations at the piperidine C2 position) .

Q. How can structure-activity relationship (SAR) studies be systematically conducted?

- Methodological Answer :

- Analog Library Design : Synthesize derivatives with systematic substitutions (e.g., methyl → ethyl on the furan ring) and log P variations .

- Biological Assays : Test analogs in dose-response models (e.g., IC for enzyme inhibition). Use ANOVA to identify statistically significant trends (e.g., EC < 10 µM for para-substituted derivatives) .

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., Hammett σ) with activity .

Q. What are the best practices for handling ecological and toxicity data gaps?

- Methodological Answer :

- Read-Across Analysis : Use data from structurally related compounds (e.g., 4-methylpiperidine derivatives) to estimate persistence, bioaccumulation, and toxicity (PBT) .

- In Silico Tools : Apply QSAR models (e.g., EPA’s TEST) to predict acute aquatic toxicity (e.g., LC for Daphnia magna) .

- Precautionary Measures : Store the compound at –20°C under inert gas (N) to minimize degradation and occupational exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。